(E)-3-allyl-5-(2-(4-chlorophenyl)-2-oxoethyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one
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Overview
Description
(E)-3-allyl-5-(2-(4-chlorophenyl)-2-oxoethyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-allyl-5-(2-(4-chlorophenyl)-2-oxoethyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one typically involves a multi-step process:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a suitable amine with a carbonyl compound (such as an aldehyde or ketone) in the presence of a thiol. This step often requires a catalyst and is carried out under reflux conditions.
Introduction of Substituents: The allyl, chlorophenyl, and fluorophenyl groups are introduced through subsequent reactions. These steps may involve halogenation, alkylation, and imination reactions, each requiring specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-allyl-5-(2-(4-chlorophenyl)-2-oxoethyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
(E)-3-allyl-5-(2-(4-chlorophenyl)-2-oxoethyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a lead compound for drug development.
Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-allyl-5-(2-(4-chlorophenyl)-2-oxoethyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.
Other Thiazolidinones: Compounds with similar structures but different substituents may exhibit varying biological activities.
Uniqueness
(E)-3-allyl-5-(2-(4-chlorophenyl)-2-oxoethyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one is unique due to its specific combination of substituents, which confer distinct biological properties and potential therapeutic applications.
Properties
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethyl]-2-(4-fluorophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2S/c1-2-11-24-19(26)18(12-17(25)13-3-5-14(21)6-4-13)27-20(24)23-16-9-7-15(22)8-10-16/h2-10,18H,1,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTQALOILLNJLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)F)CC(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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